molecular formula C9H10BrNO2 B7509791 5-Bromo-2-hydroxy-N,N-dimethylbenzamide

5-Bromo-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B7509791
M. Wt: 244.08 g/mol
InChI Key: NRJKISHYVYHGAK-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N,N-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromodimethylhydroxybenzamide or BHMBA. It is a white crystalline solid that has a molecular formula of C9H11BrN2O2.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide involves the inhibition of bromodomain-containing proteins. These proteins are involved in the regulation of gene expression and play a crucial role in the development and progression of various diseases, including cancer and inflammatory diseases. By inhibiting these proteins, 5-Bromo-2-hydroxy-N,N-dimethylbenzamide disrupts the signaling pathways that promote disease progression, thereby inhibiting tumor growth and reducing inflammation.
Biochemical and Physiological Effects:
5-Bromo-2-hydroxy-N,N-dimethylbenzamide has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and asthma. Additionally, it has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide. One potential direction is the development of new formulations that improve the solubility and bioavailability of this compound. Another potential direction is the identification of new targets for this compound, which may expand its potential applications in various fields. Additionally, further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical trials, which may lead to its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide involves the reaction between 5-bromo-2-hydroxybenzoic acid and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction takes place at room temperature and yields 5-Bromo-2-hydroxy-N,N-dimethylbenzamide as a white crystalline solid.

Scientific Research Applications

5-Bromo-2-hydroxy-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, it has been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

5-bromo-2-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKISHYVYHGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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